molecular formula C30H26BrCl2FN2O5 B193172 6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone CAS No. 6059-27-4

6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone

Cat. No. B193172
CAS RN: 6059-27-4
M. Wt: 664.3 g/mol
InChI Key: WYQRWPPAZDXKBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its various functional groups and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could potentially be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromophenol group could potentially undergo reactions such as nucleophilic aromatic substitution, while the tert-butyl group could potentially undergo reactions such as free radical halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure and functional groups. For example, its solubility could be affected by the polar hydroxyl group in the bromophenol group, while its melting and boiling points could be influenced by factors such as its molecular weight and the strength of the intermolecular forces between its molecules .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry techniques .

properties

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQRWPPAZDXKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrCl2FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411247
Record name AGN-PC-0LOQV8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide

CAS RN

6059-27-4
Record name AGN-PC-0LOQV8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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